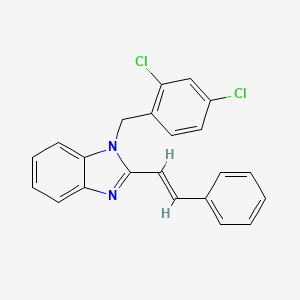

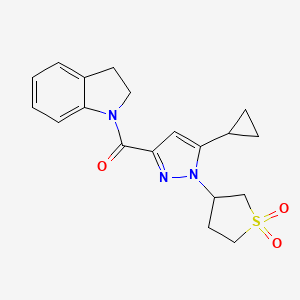

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. They are important in a variety of fields including pharmaceuticals, dyes, and polymers .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzimidazole core and the 2,4-dichlorobenzyl and styryl substituents. Benzimidazoles are known to participate in various chemical reactions, particularly those involving the imidazole ring nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the benzimidazole ring and the 2,4-dichlorobenzyl and styryl groups could affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of metals in acidic solutions. For example, Khaled (2003) investigated the efficiency of various benzimidazole compounds in suppressing iron corrosion in hydrochloric acid solutions, demonstrating their potential as corrosion inhibitors through adsorption on the iron surface (Khaled, 2003).

Catalysis and Synthesis

Benzimidazole derivatives have been employed as catalysts and intermediates in the synthesis of complex organic compounds. Liu et al. (2012) developed an efficient method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride (VB1) as a catalyst in water medium, highlighting the environmentally benign nature of this synthetic approach (Liu et al., 2012).

Antimicrobial Activity

A particular focus has been placed on evaluating the antimicrobial efficacy of benzimidazole derivatives. Göker et al. (2005) synthesized a series of benzimidazole derivatives and assessed their in vitro antibacterial and antifungal activities, identifying compounds with significant antimicrobial properties (Göker et al., 2005).

Optical and Electrochemical Applications

The optical properties of benzimidazole derivatives make them candidates for use in materials science, particularly in the development of fluorescent compounds and materials with specific electrochemical characteristics. For instance, Ge et al. (2011) synthesized novel pyrido[1,2-a]benzimidazole derivatives and studied their absorbance and fluorescence, contributing to the field of dyes and pigments (Ge et al., 2011).

Wirkmechanismus

Target of Action

It is known that dichlorobenzyl alcohol, a component of the compound, is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

The antiseptic mechanism of dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

It is known that dichlorobenzyl alcohol has an impact on the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Pharmacokinetics

It is known that dichlorobenzyl alcohol is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat .

Result of Action

Dichlorobenzyl alcohol is known to have a broad-spectrum antiseptic effect, able to kill bacteria and viruses associated with mouth and throat infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole. For instance, it is known that the new coronavirus can survive for up to 9 days at 25 °C, and if this temperature rises to 30 °C, its lifespan will be shorter. The virus is sensitive to humidity, and the lifespan of viruses in 50% humidity is longer than that of 30% .

Zukünftige Richtungen

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. Given the wide range of applications for benzimidazole derivatives, it’s possible that this compound could have interesting and useful properties that could be explored in future research .

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2/c23-18-12-11-17(19(24)14-18)15-26-21-9-5-4-8-20(21)25-22(26)13-10-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCOVVPBYSRENJ-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2959659.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)